

Synthesis pathways for 1,2-Diphenylethyne-d10

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Compound of Interest

Compound Name: 1,2-Diphenylethyne-d10

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An In-depth Technical Guide to the Synthesis of **1,2-Diphenylethyne-d10**

For Researchers, Scientists, and Drug Development Professionals

Introduction

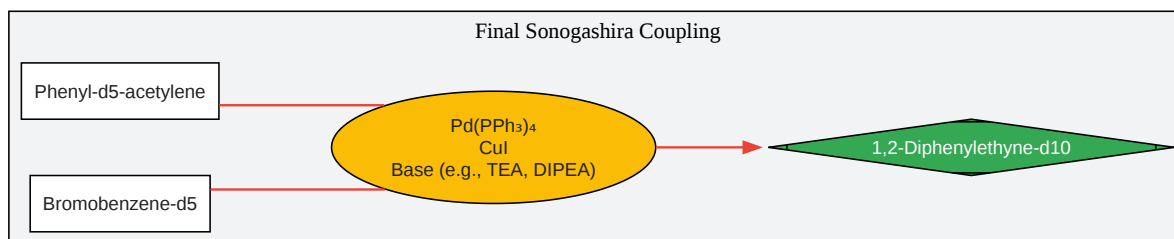
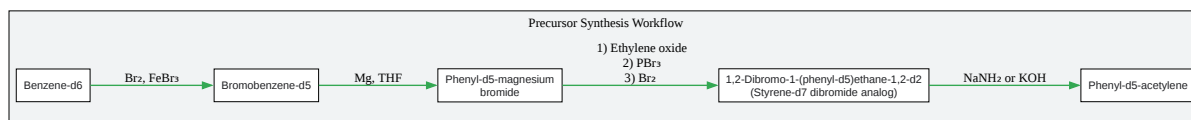
1,2-Diphenylethyne-d10, also known as decaphenyltolan or diphenylacetylene-(phenyl-d5)₂, is a deuterated isotopologue of diphenylacetylene. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic studies and metabolomics. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tracer. This guide details the primary synthetic pathways, experimental protocols, and relevant quantitative data for the preparation of **1,2-Diphenylethyne-d10**.

Primary Synthetic Pathway: Sonogashira Cross-Coupling

The most efficient and convergent synthesis of **1,2-Diphenylethyne-d10** involves a palladium-copper co-catalyzed Sonogashira cross-coupling reaction.^{[1][2][3][4]} This strategy relies on the coupling of two key deuterated synthons: Bromobenzene-d5 and Phenyl-d5-acetylene. The overall transformation requires the prior synthesis of these starting materials, typically from Benzene-d6.

Workflow for Precursor Synthesis

The synthesis of the key intermediate, Phenyl-d5-acetylene, begins with commercially available Benzene-d6. The process involves bromination followed by a sequence of reactions to introduce the acetylene moiety.[5]



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